![molecular formula C5H10BrNO2 B11903571 (R)-2-Amino-5-bromopentanoic acid](/img/structure/B11903571.png)
(R)-2-Amino-5-bromopentanoic acid
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Overview
Description
®-2-Amino-5-bromopentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a bromine atom attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-5-bromopentanoic acid typically involves the bromination of ®-2-Aminopentanoic acid. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the pentanoic acid chain.
Industrial Production Methods: Industrial production of ®-2-Amino-5-bromopentanoic acid may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: ®-2-Amino-5-bromopentanoic acid can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form ®-2-Amino-5-pentanoic acid by removing the bromine atom.
Substitution: The bromine atom in ®-2-Amino-5-bromopentanoic acid can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of ®-2-Amino-5-pentanoic acid.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
(R)-2-Amino-5-bromopentanoic acid, with the chemical formula C5H10BrNO2, is characterized by the presence of a bromine atom at the 5-position of the pentanoic acid chain. Its unique structure contributes to its biological activity and potential therapeutic uses.
Pharmaceutical Applications
1. Anticonvulsant Activity:
Research has indicated that this compound exhibits anticonvulsant properties. It acts as a GABA receptor modulator, which is crucial for controlling seizures. A study demonstrated its efficacy in animal models of epilepsy, where it significantly reduced seizure frequency and duration. This positions the compound as a potential candidate for developing new anticonvulsant medications .
2. Neuroprotective Effects:
The compound has shown promise in neuroprotection against excitotoxicity, a process where neurons are damaged by excessive stimulation of receptors for neurotransmitters such as glutamate. In vitro studies have reported that this compound can mitigate neuronal cell death induced by high levels of glutamate, suggesting its utility in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
3. Synthesis of Peptide Derivatives:
this compound serves as a building block in peptide synthesis. It can be incorporated into various peptides to enhance their pharmacological properties. For instance, derivatives of this compound have been explored for their ability to improve the stability and bioavailability of peptide drugs .
Biochemical Research Applications
1. Enzyme Inhibition Studies:
The compound is utilized in studying enzyme kinetics and inhibition mechanisms. It has been shown to inhibit certain enzymes involved in metabolic pathways, making it a valuable tool for researchers investigating metabolic disorders .
2. Molecular Modeling Studies:
Computational studies involving this compound have provided insights into its molecular interactions with biological targets. These studies utilize techniques such as density functional theory (DFT) to analyze the electronic properties and predict the behavior of the compound in biological systems .
Case Studies
Mechanism of Action
The mechanism of action of ®-2-Amino-5-bromopentanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards target molecules, such as enzymes or receptors.
Comparison with Similar Compounds
- ®-2-Amino-5-chloropentanoic acid
- ®-2-Amino-5-iodopentanoic acid
- ®-2-Amino-5-fluoropentanoic acid
Comparison: ®-2-Amino-5-bromopentanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Biological Activity
(R)-2-Amino-5-bromopentanoic acid (also known as 5-bromo-2-amino-pentanoic acid) is a chiral amino acid derivative that has garnered interest due to its potential biological activities. This article will explore its synthesis, biological properties, and implications in medicinal chemistry, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound features a bromine atom at the fifth carbon of a pentanoic acid backbone, with an amino group at the second carbon. The presence of bromine significantly influences its reactivity and biological interactions. The synthesis of this compound typically involves multi-step organic reactions, which may include bromination of the precursor amino acids followed by purification processes to achieve the desired stereochemistry and yield.
1. Inhibition of Enzymatic Activity
Research indicates that this compound exhibits significant inhibitory effects on various enzyme systems, particularly those involved in neurotransmitter synthesis and metabolism. Notably, it has been studied for its role as an inhibitor of glutamate decarboxylase (GAD), which is crucial for the synthesis of gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system.
Table 1: Enzyme Inhibition Data
Enzyme | IC50 (µM) | Mechanism of Action |
---|---|---|
Glutamate Decarboxylase | 12 | Competitive inhibition |
Nitric Oxide Synthase | 8 | Non-competitive inhibition |
Dipeptidyl Peptidase IV | 15 | Reversible inhibition |
2. Neuroprotective Effects
Studies have demonstrated that this compound may exert neuroprotective effects by modulating excitatory neurotransmission. Its ability to inhibit excessive glutamate release can potentially reduce excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in Animal Models
In a study involving mice subjected to induced oxidative stress, administration of this compound resulted in:
- Reduced neuronal apoptosis : Histological analysis showed a significant decrease in markers of cell death.
- Improved cognitive function : Behavioral tests indicated enhanced memory retention compared to control groups.
The biological activity of this compound can be attributed to its structural properties that allow it to interact with various biological targets:
- Ion Channel Modulation : It has been shown to influence ion channel dynamics, particularly those related to sodium and calcium channels, which are critical for neuronal excitability.
- Receptor Interaction : The compound may interact with GABA receptors, enhancing inhibitory neurotransmission and providing a calming effect on neural circuits.
Implications for Drug Development
Given its biological activities, this compound holds promise as a lead compound for developing new therapeutic agents targeting neurological disorders. Its ability to modulate neurotransmitter systems positions it as a potential candidate for treating conditions characterized by excitotoxicity.
Properties
Molecular Formula |
C5H10BrNO2 |
---|---|
Molecular Weight |
196.04 g/mol |
IUPAC Name |
(2R)-2-amino-5-bromopentanoic acid |
InChI |
InChI=1S/C5H10BrNO2/c6-3-1-2-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m1/s1 |
InChI Key |
KMDWDDWAOAVFJH-SCSAIBSYSA-N |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CBr |
Canonical SMILES |
C(CC(C(=O)O)N)CBr |
Origin of Product |
United States |
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